1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine 1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14979427
InChI: InChI=1S/C22H23N3O4S/c1-29-20-7-9-21(10-8-20)30(27,28)25-15-13-24(14-16-25)22(26)18-5-4-6-19(17-18)23-11-2-3-12-23/h2-12,17H,13-16H2,1H3
SMILES:
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5 g/mol

1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine

CAS No.:

Cat. No.: VC14979427

Molecular Formula: C22H23N3O4S

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine -

Specification

Molecular Formula C22H23N3O4S
Molecular Weight 425.5 g/mol
IUPAC Name [4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone
Standard InChI InChI=1S/C22H23N3O4S/c1-29-20-7-9-21(10-8-20)30(27,28)25-15-13-24(14-16-25)22(26)18-5-4-6-19(17-18)23-11-2-3-12-23/h2-12,17H,13-16H2,1H3
Standard InChI Key FXZLHKGHNXBUJR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=C4

Introduction

Chemical Structure and Molecular Characterization

Core Architecture

1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine features a piperazine core substituted at the 1-position with a 4-methoxyphenylsulfonyl group and at the 4-position with a 3-(1H-pyrrol-1-yl)benzoyl moiety . The piperazine ring adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain .

Molecular Formula and Weight

The molecular formula is C₂₂H₂₃N₃O₄S, derived as follows:

  • Piperazine backbone: C₄H₁₀N₂

  • 4-Methoxyphenylsulfonyl group: C₇H₇O₃S

  • 3-(1H-pyrrol-1-yl)benzoyl group: C₁₁H₈NO

  • Adjustments for bond formation: −2H (from piperazine N–H deprotonation) .

The calculated molecular weight is 425.5 g/mol, consistent with analogous sulfonylated piperazines .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 7.80–7.75 (m, 2H, aromatic), 7.60–7.55 (m, 1H, benzoyl), 7.45–7.40 (m, 2H, pyrrole), 6.90–6.85 (d, J=8.8 Hz, 2H, methoxyphenyl), 3.85 (s, 3H, OCH₃), 3.70–3.20 (m, 8H, piperazine) .

  • ¹³C NMR: δ 168.5 (C=O), 161.2 (C–OCH₃), 140.1–115.3 (aromatic and pyrrole carbons), 55.2 (OCH₃), 48.7–43.2 (piperazine carbons) .

Mass Spectrometry:

  • HRMS (ESI+): m/z 426.1452 [M+H]⁺ (calc. 426.1455 for C₂₂H₂₄N₃O₄S) .

Synthesis and Optimization

Retrosynthetic Analysis

The compound is synthesized via sequential functionalization of piperazine (Figure 1):

  • Sulfonylation: Reaction of piperazine with 4-methoxyphenylsulfonyl chloride.

  • Benzoylation: Coupling of the intermediate with 3-(1H-pyrrol-1-yl)benzoyl chloride .

Synthesis of 1-(4-Methoxyphenylsulfonyl)piperazine

  • Reactants: Piperazine (1 eq), 4-methoxyphenylsulfonyl chloride (1.1 eq), triethylamine (2 eq).

  • Conditions: Dichloromethane, 0°C → room temperature, 12 hr.

  • Yield: 78% .

Preparation of 3-(1H-pyrrol-1-yl)benzoyl Chloride

  • Reactants: 3-(1H-pyrrol-1-yl)benzoic acid (1 eq), thionyl chloride (3 eq), catalytic DMF.

  • Conditions: Reflux, 4 hr.

  • Conversion: >95% .

Final Coupling Reaction

  • Reactants: 1-(4-Methoxyphenylsulfonyl)piperazine (1 eq), 3-(1H-pyrrol-1-yl)benzoyl chloride (1.2 eq), triethylamine (2 eq).

  • Conditions: Dichloromethane, 0°C → room temperature, 24 hr.

  • Yield: 65% .

Table 1: Critical Reaction Parameters

StepSolventTemperatureTime (hr)Yield (%)
SulfonylationCH₂Cl₂0°C → RT1278
Benzoyl chloride prepSOCl₂Reflux4>95
CouplingCH₂Cl₂0°C → RT2465

Physicochemical Properties

Thermal Stability

  • Melting Point: 189–192°C (decomposition observed >200°C) .

  • Thermogravimetric Analysis (TGA): 5% weight loss at 215°C under N₂.

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Methanol12.4
DMSO34.7
Dichloromethane8.9

The low aqueous solubility (logP ≈ 3.2) suggests membrane permeability advantages in drug design .

Biological Evaluation

Enzyme Inhibition

In assays against kinase targets:

  • IC₅₀ vs. JAK2: 1.8 μM

  • IC₅₀ vs. PI3Kγ: 0.9 μM.

The 4-methoxyphenylsulfonyl group enhances binding to ATP pockets via hydrophobic interactions, while the pyrrole-benzoyl moiety participates in π-stacking with conserved phenylalanine residues .

Cytotoxicity Screening

Cell LineIC₅₀ (μM)
HeLa12.4
MCF-79.8
HEK293 (normal)>50

Selectivity indices >5 suggest therapeutic potential with reduced off-target effects .

Pharmacokinetic Predictions

ADMET Properties:

  • Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (high)

  • Plasma Protein Binding: 92%

  • CYP3A4 Inhibition: Moderate (IC₅₀ = 4.3 μM)

The methoxy group extends half-life by reducing Phase I metabolism, while sulfonylation enhances plasma stability .

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